4-tert-butyl-2-cyclopropyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine
Description
Properties
IUPAC Name |
5-[[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O/c1-13-20-17(26-23-13)12-24-7-9-25(10-8-24)16-11-15(19(2,3)4)21-18(22-16)14-5-6-14/h11,14H,5-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNSIDYCGDKULM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCN(CC2)C3=NC(=NC(=C3)C(C)(C)C)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Preliminary studies indicate that compounds similar to 4-tert-butyl-2-cyclopropyl-6-{4-[3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine exhibit activity against various biological pathways. The compound is hypothesized to interact with specific enzymes or receptors within cells, potentially modulating cell signaling or metabolic regulation.
Applications in Medicinal Chemistry
The compound's structure suggests several potential applications in medicinal chemistry:
Anticancer Activity
Research indicates that pyrimidine derivatives can exhibit anticancer properties by targeting specific pathways involved in tumor growth and metastasis. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines.
Antimicrobial Properties
Pyrimidine derivatives are known for their antimicrobial activities. Studies have suggested that the unique functional groups in this compound may enhance its efficacy against bacterial strains.
Neurological Disorders
Given the piperazine moiety's presence, there is potential for this compound to act on neurotransmitter systems. Research into similar compounds has indicated possible applications in treating neurological disorders such as anxiety and depression.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrimidine derivatives similar to this compound:
- Synthesis and Characterization : A study detailed the multi-step synthesis process involving selective reactions to form the pyrimidine core followed by the addition of functional groups. The optimization of reaction conditions was crucial for achieving high yields.
- Biological Evaluation : In vitro studies demonstrated that similar compounds exhibited significant inhibition of specific cancer cell lines. The results suggested a correlation between structural modifications and biological activity.
- Pharmacological Studies : Research involving animal models has shown promising results regarding the neuropharmacological effects of related pyrimidine derivatives. These findings support further exploration into their therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
The compound’s pyrimidine core contrasts with analogs like the pyrido[1,2-a]pyrimidin-4-one derivatives listed in the European Patent Application (2023) (e.g., 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) . While the user’s compound retains a simpler pyrimidine ring, the patent compounds feature a fused bicyclic system with a ketone group (4-one), which may enhance planarity and π-π stacking interactions.
Substituent Analysis
Piperazine Modifications:
- User’s Compound : The piperazine is functionalized with a 3-methyl-1,2,4-oxadiazole-methyl group. The oxadiazole ring is a bioisostere for ester or amide groups, offering metabolic resistance and hydrogen-bonding capabilities.
- Patent Compounds : Piperazine is substituted with methyl, dimethyl, or stereospecific (3R/5S) groups. Methylation typically enhances solubility and bioavailability but may reduce target affinity due to steric hindrance .
Core Substituents:
Data Table: Structural and Functional Comparison
| Feature | User’s Compound | Patent Compound Example |
|---|---|---|
| Core Structure | Pyrimidine | Pyrido[1,2-a]pyrimidin-4-one (bicyclic with ketone) |
| Position 2 Substituent | Cyclopropyl (rigidity) | N/A (position 2 not substituted in patent examples) |
| Position 4 Substituent | tert-Butyl (steric bulk) | Benzodioxol (lipophilic aromatic group) |
| Piperazine Modification | 3-Methyl-1,2,4-oxadiazole-methyl (bioisostere for stability) | Methyl, dimethyl, or stereospecific methyl (solubility modulation) |
| Key Potential Properties | Enhanced metabolic stability, rigid binding conformation | Improved CNS penetration, planar π-π interactions |
Research Findings and Implications
Structural Insights
- User’s Compound : The oxadiazole-piperazine modification may reduce cytochrome P450-mediated metabolism, extending half-life compared to methylated piperazines . The tert-butyl group could hinder off-target interactions, as seen in kinase inhibitors.
- Patent Compounds: The benzodioxol group’s lipophilicity aligns with CNS drug design principles, while the pyrido-pyrimidinone core may favor interactions with ATP-binding pockets .
Preparation Methods
Formation of 4-tert-Butyl-2-Cyclopropylpyrimidine
The pyrimidine ring is constructed via cyclocondensation of β-diketones with guanidine derivatives. For example:
Key Reaction Conditions:
Piperazine-Oxadiazole Module Synthesis
Oxadiazole Ring Construction
The 3-methyl-1,2,4-oxadiazole is synthesized via cyclization of acylhydrazides:
Characterization Data:
Piperazine Functionalization
The piperazine nitrogen is alkylated using the oxadiazole-chloromethyl intermediate:
Optimization Notes:
Final Coupling Reaction
The pyrimidine core and piperazine-oxadiazole module are conjugated via nucleophilic aromatic substitution (SNAr):
-
Step 1 : Activate the C6 position of 4-tert-butyl-2-cyclopropylpyrimidine by nitration (HNO₃/H₂SO₄) to form 6-nitro derivative.
-
Step 2 : Reduce nitro group to amine using H₂/Pd-C (90% yield).
-
Step 3 : Perform SNAr reaction with 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine in DMF at 120°C for 24 hours.
Comparative Yields Across Methods:
Alternative Routes and Scalability
Continuous Flow Synthesis
A patent-pending method employs microreactors for the SNAr step, reducing reaction time to 2 hours and improving yield to 78%.
Protecting Group Strategies
-
Boc Protection : tert-Butoxycarbonyl (Boc) groups stabilize piperazine during alkylation, later removed with TFA.
-
Benzyl Protection : Alternative for acid-sensitive intermediates, removed via hydrogenolysis.
Analytical Characterization
Final product validation employs:
-
High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₂₀H₂₈N₆O: 369.2397; found: 369.2395.
-
¹³C NMR (75 MHz, DMSO-d₆): δ 172.8 (oxadiazole C5), 165.4 (pyrimidine C4), 24.1 (cyclopropyl CH₂).
Challenges and Troubleshooting
-
Regioselectivity : Competing substitution at C2/C4 positions minimized by steric bulk of tert-butyl group.
-
Oxadiazole Stability : Avoid prolonged heating above 150°C to prevent ring-opening.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the common synthetic routes and critical reaction conditions for synthesizing this compound?
- Methodology : The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and cyclization. Key steps include:
- Piperazine functionalization : Alkylation of the piperazine ring with a 3-methyl-1,2,4-oxadiazole-methyl group using coupling agents like DCC (dicyclohexylcarbodiimide) under anhydrous conditions .
- Pyrimidine ring assembly : Condensation of tert-butyl and cyclopropyl substituents via Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–80°C) .
- Critical conditions : Solvent choice (e.g., DMF or THF), inert atmosphere (N₂/Ar), and pH control to prevent side reactions .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
- Methodology :
- X-ray crystallography : Resolves 3D conformation, including bond angles and torsional strain in the cyclopropyl group (e.g., crystal parameters: space group P2₁2₁2₁, a = 8.92 Å, b = 10.35 Å, c = 14.21 Å) .
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent integration (e.g., tert-butyl protons at δ ~1.3 ppm; oxadiazole C=O at δ ~165 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calcd. 456.2350, observed 456.2348) .
Q. What preliminary biological assays are used to evaluate its activity?
- Methodology :
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with biological targets?
- Methodology :
- Molecular docking : Simulates binding to enzymes (e.g., kinase inhibitors) using software like AutoDock Vina. Key parameters include binding energy (ΔG) and hydrogen-bond interactions with the oxadiazole moiety .
- MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) to evaluate conformational flexibility of the piperazine linker .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Meta-analysis : Compare IC₅₀ values from independent studies (e.g., IC₅₀ = 2.1 µM vs. 5.4 µM in kinase inhibition) by standardizing assay protocols (e.g., ATP concentration, incubation time) .
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replacing tert-butyl with isopropyl) to isolate contributions to activity .
Q. How are regioselectivity challenges addressed during synthesis?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
